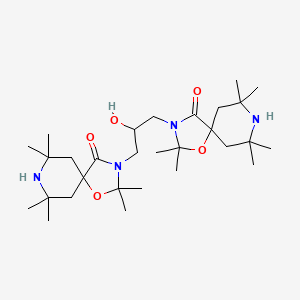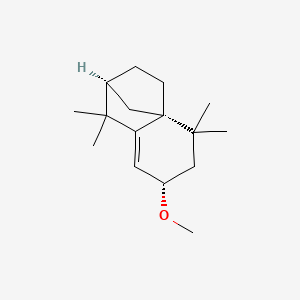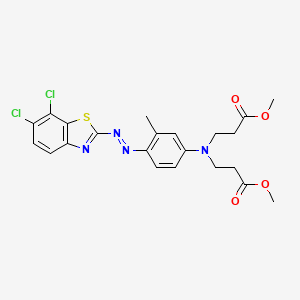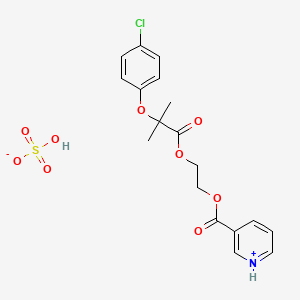
3-(2-(2-(p-Chlorophenoxy)-2-methylpropionyloxy)ethoxycarbonyl)pyridinium hydrogen sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(2-(p-Chlorophenoxy)-2-methylpropionyloxy)ethoxycarbonyl)pyridinium hydrogen sulphate is a complex organic compound with a unique structure that combines a pyridinium ion with a chlorophenoxy group
Métodos De Preparación
The synthesis of 3-(2-(2-(p-Chlorophenoxy)-2-methylpropionyloxy)ethoxycarbonyl)pyridinium hydrogen sulphate involves multiple steps. The starting material, 2-(p-Chlorophenoxy)-2-methylpropionic acid, is first esterified with an appropriate alcohol to form the ester derivative. This ester is then reacted with ethoxycarbonyl chloride to introduce the ethoxycarbonyl group. The resulting intermediate is then quaternized with pyridine to form the pyridinium salt. Finally, the compound is treated with sulfuric acid to obtain the hydrogen sulphate salt .
Análisis De Reacciones Químicas
3-(2-(2-(p-Chlorophenoxy)-2-methylpropionyloxy)ethoxycarbonyl)pyridinium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids and other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinium group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Aplicaciones Científicas De Investigación
3-(2-(2-(p-Chlorophenoxy)-2-methylpropionyloxy)ethoxycarbonyl)pyridinium hydrogen sulphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals
Mecanismo De Acción
The mechanism of action of 3-(2-(2-(p-Chlorophenoxy)-2-methylpropionyloxy)ethoxycarbonyl)pyridinium hydrogen sulphate involves its interaction with specific molecular targets. The pyridinium ion can interact with various enzymes and receptors, modulating their activity. The chlorophenoxy group can also interact with cellular components, leading to changes in cellular functions. The exact pathways involved in these interactions are still under investigation .
Comparación Con Compuestos Similares
3-(2-(2-(p-Chlorophenoxy)-2-methylpropionyloxy)ethoxycarbonyl)pyridinium hydrogen sulphate can be compared with similar compounds such as:
2-(p-Chlorophenoxy)-2-methylpropionic acid: This compound is a precursor in the synthesis and has similar chemical properties.
Clofibric acid: Known for its use as a lipid-lowering agent, it shares structural similarities with the compound .
4-Chlorophenoxyacetic acid: Another related compound, used as a plant growth regulator
Propiedades
Número CAS |
94135-26-9 |
|---|---|
Fórmula molecular |
C18H20ClNO9S |
Peso molecular |
461.9 g/mol |
Nombre IUPAC |
2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyethyl pyridin-1-ium-3-carboxylate;hydrogen sulfate |
InChI |
InChI=1S/C18H18ClNO5.H2O4S/c1-18(2,25-15-7-5-14(19)6-8-15)17(22)24-11-10-23-16(21)13-4-3-9-20-12-13;1-5(2,3)4/h3-9,12H,10-11H2,1-2H3;(H2,1,2,3,4) |
Clave InChI |
IOOLKHGOVZRWRU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)OCCOC(=O)C1=C[NH+]=CC=C1)OC2=CC=C(C=C2)Cl.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



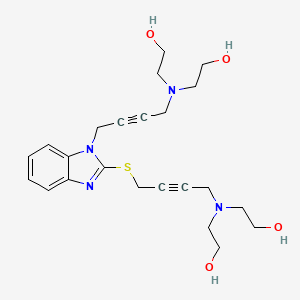
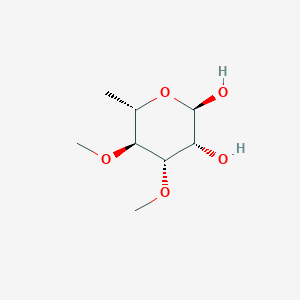
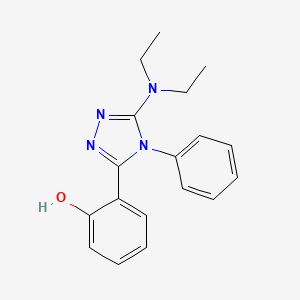

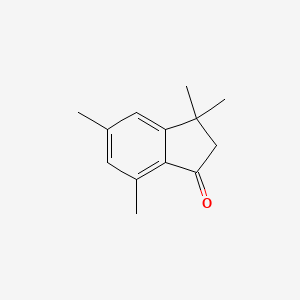
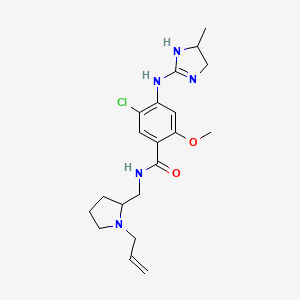

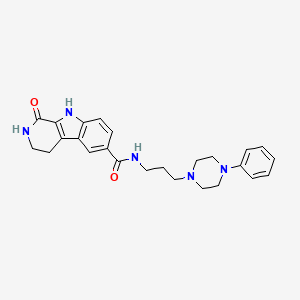
![4-(1,4a,5,6,7,7a-Hexahydro-1-hydroxy-4,7-dimethylcyclopenta[c]pyran-3-yl)-3-buten-2-one](/img/structure/B12700322.png)
